1-(6-(3-Hydroxypropyl)-3,4-dihydro-1,8-naphthyridin-1(2H)-yl)-2,2-dimethylpropan-1-one
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Overview
Description
1-(6-(3-Hydroxypropyl)-3,4-dihydro-1,8-naphthyridin-1(2H)-yl)-2,2-dimethylpropan-1-one is a complex organic compound with potential applications in various fields of scientific research. This compound features a naphthyridine core, which is a bicyclic structure containing nitrogen atoms, and a hydroxypropyl side chain, making it an interesting subject for chemical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-(3-Hydroxypropyl)-3,4-dihydro-1,8-naphthyridin-1(2H)-yl)-2,2-dimethylpropan-1-one typically involves multi-step organic reactions. One common method includes the formation of the naphthyridine core through cyclization reactions, followed by the introduction of the hydroxypropyl group via nucleophilic substitution or addition reactions. The final step often involves the attachment of the dimethylpropanone moiety under controlled conditions to ensure the desired product’s purity and yield.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to maximize yield and minimize costs. This could include using more efficient catalysts, optimizing reaction temperatures and pressures, and employing continuous flow reactors to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
1-(6-(3-Hydroxypropyl)-3,4-dihydro-1,8-naphthyridin-1(2H)-yl)-2,2-dimethylpropan-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The naphthyridine core can be reduced under specific conditions to yield dihydro or tetrahydro derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the hydroxypropyl or dimethylpropanone sites.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxypropyl group may yield propionaldehyde or propionic acid derivatives, while reduction of the naphthyridine core can produce various hydrogenated naphthyridine compounds.
Scientific Research Applications
1-(6-(3-Hydroxypropyl)-3,4-dihydro-1,8-naphthyridin-1(2H)-yl)-2,2-dimethylpropan-1-one has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s structure allows it to interact with biological macromolecules, making it useful in studying enzyme inhibition and receptor binding.
Industry: It can be used in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(6-(3-Hydroxypropyl)-3,4-dihydro-1,8-naphthyridin-1(2H)-yl)-2,2-dimethylpropan-1-one involves its interaction with specific molecular targets. The hydroxypropyl group can form hydrogen bonds with active sites of enzymes or receptors, while the naphthyridine core can participate in π-π stacking interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1-Hydroxyimidazoles: These compounds share a similar hydroxy group but have an imidazole core instead of a naphthyridine core.
Imidazole 3-oxides: These compounds also contain a hydroxy group and an imidazole core, with an additional oxide group.
Uniqueness
1-(6-(3-Hydroxypropyl)-3,4-dihydro-1,8-naphthyridin-1(2H)-yl)-2,2-dimethylpropan-1-one is unique due to its naphthyridine core, which provides distinct electronic and steric properties compared to imidazole derivatives. This uniqueness allows it to interact differently with biological targets and participate in a broader range of chemical reactions.
Properties
IUPAC Name |
1-[6-(3-hydroxypropyl)-3,4-dihydro-2H-1,8-naphthyridin-1-yl]-2,2-dimethylpropan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2/c1-16(2,3)15(20)18-8-4-7-13-10-12(6-5-9-19)11-17-14(13)18/h10-11,19H,4-9H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCNMYQHMYZDUIR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)N1CCCC2=C1N=CC(=C2)CCCO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60678406 |
Source
|
Record name | 1-[6-(3-Hydroxypropyl)-3,4-dihydro-1,8-naphthyridin-1(2H)-yl]-2,2-dimethylpropan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60678406 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.37 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1222533-80-3 |
Source
|
Record name | 1-[6-(3-Hydroxypropyl)-3,4-dihydro-1,8-naphthyridin-1(2H)-yl]-2,2-dimethylpropan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60678406 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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